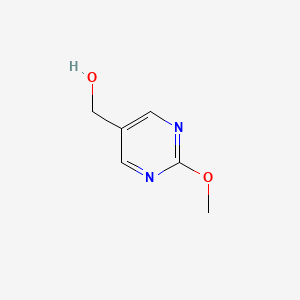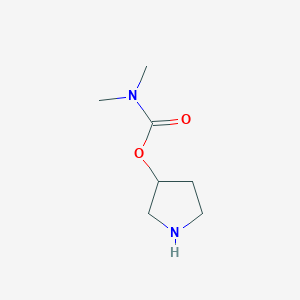![molecular formula C13H17ClN2O2 B1422803 2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one CAS No. 1178761-97-1](/img/structure/B1422803.png)
2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one
Vue d'ensemble
Description
The compound “2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one” is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceuticals . The presence of the hydroxyphenyl group suggests that it might have some biological activity, but without specific studies, it’s hard to predict the exact properties of this compound.
Applications De Recherche Scientifique
DNA Binding and Staining Applications
Piperazine derivatives, such as Hoechst 33258 and its analogs, are known for their strong affinity to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These compounds are widely used as fluorescent DNA stains in cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values through flow cytometry, and plant chromosome analysis. This suggests that related compounds, including the one , could potentially be used in similar applications for DNA analysis and research (Issar & Kakkar, 2013).
Metabolism and Disposition in Medical Applications
Arylpiperazine derivatives have been noted for their clinical applications, mainly in the treatment of depression, psychosis, or anxiety. The metabolism of these compounds involves CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which are known for their serotonin receptor-related effects. This indicates the potential pharmacokinetic significance of similar compounds in the development of new therapeutics (Caccia, 2007).
Therapeutic Applications and Drug Design
Piperazine derivatives are significant in the rational design of drugs due to their presence in a variety of therapeutic agents, such as antipsychotics, antidepressants, anticancer, and anti-inflammatory drugs. The modification of substitution patterns on the piperazine nucleus can lead to significant differences in medicinal potential, suggesting that compounds like 2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one might be explored for similar therapeutic applications (Rathi et al., 2016).
Applications in Tuberculosis Treatment
Piperazine-benzothiazinone derivatives, such as Macozinone, are being investigated for their efficacy in treating tuberculosis. This suggests that piperazine derivatives could be valuable in developing new treatments for bacterial infections, particularly those caused by Mycobacterium tuberculosis (Makarov & Mikušová, 2020).
Propriétés
IUPAC Name |
2-chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-10(14)13(18)16-8-6-15(7-9-16)11-4-2-3-5-12(11)17/h2-5,10,17H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSASSQITGUVWTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid](/img/structure/B1422722.png)

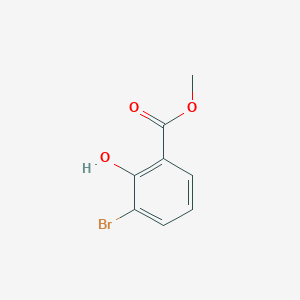
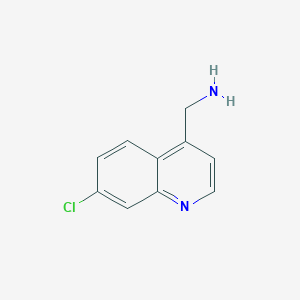


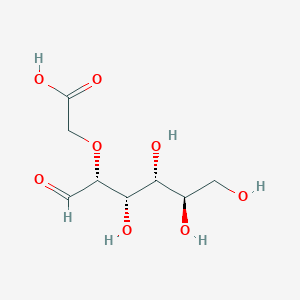


![n-Methyl-[1,1'-biphenyl]-3-methanamine](/img/structure/B1422738.png)


